![molecular formula C23H21N3O4S2 B2921379 N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291847-42-1](/img/structure/B2921379.png)
N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21N3O4S2 and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Mn(III)/Cu(II)-mediated Oxidative Radical Cyclization
This compound, as part of a broader category of thienopyrimidines, has been studied for its potential in radical cyclization reactions. Shiho Chikaoka et al. (2003) explored the use of Mn(III)/Cu(II) for oxidative radical cyclization leading to erythrinanes, using related compounds as precursors (Chikaoka et al., 2003).
Potent Dual Inhibitors Synthesis
Gangjee et al. (2008) synthesized derivatives of thieno[2,3-d]pyrimidine as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), a key aspect in the study of cancer and bacterial infections (Gangjee et al., 2008).
Crystal Structures Analysis
Subasri et al. (2016) provided insights into the crystal structures of related compounds, focusing on the folded conformation about the thioacetamide bridge, which is crucial for understanding the chemical and physical properties of such compounds (Subasri et al., 2016).
Biological Applications
Antitumor Activity
Hafez and El-Gazzar (2017) explored the synthesis and evaluation of antitumor activity of new derivatives of thieno[3,2-d]pyrimidine. This research is significant in the context of developing new therapeutic agents for cancer (Hafez & El-Gazzar, 2017).
Inhibitors of Acetohydroxyacid Synthase
A study by He et al. (2007) focused on pyrimidinylthiobenzoates as inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in branched-chain amino acid biosynthesis, relevant in the development of herbicides (He et al., 2007).
Vibrational Spectroscopic Analysis for Antiviral Activity
Mary et al. (2022) characterized a similar antiviral active molecule using vibrational spectroscopy. This study provides insights into the molecular interactions and stability, crucial for antiviral drug development (Mary et al., 2022).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives
Majithiya and Bheshdadia (2022) studied the antimicrobial activity of pyrimidine-triazole derivatives, an area relevant for developing new antibiotics (Majithiya & Bheshdadia, 2022).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-14-6-4-5-7-18(14)26-22(28)21-17(10-11-31-21)25-23(26)32-13-20(27)24-16-9-8-15(29-2)12-19(16)30-3/h4-12H,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLPWBFLTSOPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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